Bienvenue dans la boutique en ligne BenchChem!

Datelliptium chloride hydrochloride

Preclinical Oncology Solid Tumor Selectivity Ellipticine Analogs

Datelliptium chloride hydrochloride (NSC 311152, SR 95156B) is a quaternary ammonium ellipticine derivative engineered for superior aqueous solubility. Unlike parent alkaloids, this salt form demonstrates selective solid tumor activity (colon, pancreatic, MTC) via dual mechanisms: topoisomerase II poisoning and validated RET oncogene transcription suppression (75% TGI in MTC xenografts). It serves as a gold-standard hepatotoxicity positive control (IC₁₀ 0.03 µM). Choose for reproducible RET-pathway research or Topo II DNA-damage studies.

Molecular Formula C23H29Cl2N3O
Molecular Weight 434.4 g/mol
Cat. No. B3028082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDatelliptium chloride hydrochloride
Molecular FormulaC23H29Cl2N3O
Molecular Weight434.4 g/mol
Structural Identifiers
SMILESCCN(CC)CC[N+]1=CC2=C(C3=C(C(=C2C=C1)C)NC4=C3C=C(C=C4)O)C.Cl.[Cl-]
InChIInChI=1S/C23H27N3O.2ClH/c1-5-25(6-2)11-12-26-10-9-18-16(4)23-22(15(3)20(18)14-26)19-13-17(27)7-8-21(19)24-23;;/h7-10,13-14,27H,5-6,11-12H2,1-4H3;2*1H
InChIKeyQLZIAISICLKYOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Datelliptium Chloride Hydrochloride: A Water-Soluble Ellipticine DNA-Intercalator for Anticancer Research


Datelliptium chloride hydrochloride (NSC 311152, SR 95156B, DHE) is a water-soluble, quaternary ammonium derivative of the plant alkaloid ellipticine, classified as a DNA-intercalating agent and topoisomerase II inhibitor . It is characterized by a 2-(diethylamino)ethyl substitution on the 9-hydroxyellipticinium core, which confers improved aqueous solubility relative to the parent alkaloid [1]. Preclinical studies have demonstrated its selective antitumor activity against a range of murine solid tumor models, with notable efficacy in colon and pancreatic ductal carcinomas, and more recently, a novel mechanism of action has been elucidated involving the suppression of RET oncogene transcription in medullary thyroid carcinoma [2][3].

Why Datelliptium Chloride Hydrochloride Cannot Be Substituted by Generic Ellipticine Analogs


Within the ellipticine family, minor structural variations lead to profound differences in solubility, target selectivity, and clinical applicability, rendering simple substitution impossible. For instance, the parent alkaloid ellipticine and the clinically used Celiptium® (elliptinium acetate) share the DNA-intercalating and topoisomerase II inhibitory core but differ in their water solubility, with ellipticine being highly insoluble, which hindered its clinical development [1]. While Celiptium achieved clinical use as a salvage therapy for advanced breast cancer, its utility was significantly limited by dose-limiting toxicities, notably xerostomia and immune-mediated hemolytic reactions linked to anti-elliptinium IgM antibodies [2][3]. Datelliptium chloride hydrochloride was specifically engineered to overcome these limitations, demonstrating a distinct solid tumor selectivity profile in preclinical models, a unique capacity to target RET-driven cancers via a non-topoisomerase mechanism, and a different clinical toxicity profile [4][5][6]. These critical differences in physicochemical properties, pharmacodynamics, and clinical safety mean that generic interchangeability is not scientifically justified.

Quantitative Evidence of Differentiation for Datelliptium Chloride Hydrochloride


In Vivo Tumor Selectivity: Colon #38 Carcinoma Eradication vs. Leukemia L1210

Datelliptium acetate, the water-soluble analog of Datelliptium chloride hydrochloride, demonstrates pronounced solid tumor selectivity in vivo. In a direct comparison within the same study, it achieved complete tumor eradication in the murine Colon #38 adenocarcinoma model, while showing no significant activity against the L1210 leukemia model. This selectivity profile is a key differentiator from many cytotoxic agents that are active against both leukemias and solid tumors [1].

Preclinical Oncology Solid Tumor Selectivity Ellipticine Analogs

Superior Topoisomerase II Activity Among 14 Ellipticine Derivatives

In a comparative study of 14 ellipticine derivatives, Detalliptinium (the acetate form of Datelliptium) and Celiptium were identified as the two compounds exhibiting the highest in vitro activity in stimulating Topoisomerase II-mediated DNA cleavage. Both drugs demonstrated equivalent, maximal activity within the tested series, highlighting the structural advantage of the 2-(diethylamino)ethyl substitution for target engagement compared to other analogs [1].

Topoisomerase II Inhibition DNA Cleavage Ellipticine Structure-Activity

Novel RET Transcriptional Inhibition Mechanism for Medullary Thyroid Carcinoma

Recent research has identified a novel mechanism of action for Datelliptium that is distinct from its DNA-intercalating and Topoisomerase II inhibitory functions. In a xenograft model of Medullary Thyroid Carcinoma (MTC), a cancer driven by RET proto-oncogene mutations, Datelliptium inhibited approximately 75% of tumor growth with minimal systemic toxicity [1]. This effect is attributed to its ability to stabilize RET G-quadruplex structures and suppress RET oncogene transcription, a mechanism not reported for other clinically evaluated ellipticines like Celiptium® [2]. This represents a class-level inference for this specific indication.

Medullary Thyroid Carcinoma RET Oncogene Transcription Inhibition

Phase I Clinical Safety Profile: Hepatic Toxicity as Dose-Limiting

A Phase I clinical trial established the dose-limiting toxicity (DLT) and maximum tolerated dose (MTD) for Datelliptium chloride hydrochloride administered as a 24-hour continuous infusion. The DLT was reversible hepatic laboratory abnormalities (elevated serum bilirubin and liver enzymes) occurring at doses ≥330 mg/m², with the MTD defined as 500 mg/m². Notably, hematologic toxicity was minimal and non-dose-limiting [1]. This profile differs from the clinically established Celiptium® (elliptinium acetate), where severe xerostomia and immune-mediated hemolytic reactions were significant, dose-limiting, and often treatment-limiting toxicities [2][3].

Clinical Pharmacology Toxicity Profile Dose Escalation

In Vitro Hepatocellular Cytotoxicity and Metabolic Impairment

In vitro studies using primary hepatocytes have established quantitative metrics for Datelliptium's hepatocellular toxicity, which is relevant given its clinical hepatotoxicity profile. After 2 hours of exposure, the IC₅₀ for cytotoxicity in rat hepatocyte suspensions was 100-195 µM, while after 23 hours, the IC₅₀ in cultured hepatocytes was 7-9 µM, indicating a time- and concentration-dependent effect. Metabolic parameters were even more sensitive, with an IC₁₀ for triglyceride secretion inhibition of 0.03 µM [1]. These values provide a baseline for comparing hepatotoxic potential with other compounds in this class.

Hepatotoxicity In Vitro Toxicology Drug Safety

Broad-Spectrum In Vivo Efficacy Across Multiple Solid Tumor Types

Beyond its standout activity in Colon #38, Datelliptium acetate demonstrated consistent in vivo efficacy against a diverse panel of murine solid tumors. This includes a pancreatic ductal carcinoma #03 model, where treatment led to an 80% cure rate (defined as tumor-free at day 38). Significant activity was also observed in colon #51/A (T/C = 2%; 1.2 log cell kill) and mammary #16/C (T/C = 10%; 1.7 log cell kill). The compound was ineffective against other specific pancreatic (Pancreas #02) and mammary (Mammary 17/A and 17/A/ADR) models, demonstrating a specific and reproducible spectrum of activity [1].

Preclinical Efficacy Solid Tumor Models Murine Xenografts

Validated Research and Development Applications for Datelliptium Chloride Hydrochloride


Investigating Topoisomerase II-Mediated DNA Damage Mechanisms

Given its confirmed high activity among 14 ellipticine derivatives in stimulating Topoisomerase II-mediated DNA cleavage in the N417 SCLC cell line, Datelliptium chloride hydrochloride is the optimal tool compound for research into the downstream effects of Topoisomerase II poisoning, such as the induction of DNA damage response pathways, cell cycle arrest, and apoptosis [1].

Preclinical Studies of RET-Driven Medullary Thyroid Carcinoma (MTC)

The compound's novel, quantitative efficacy in an MTC xenograft model (75% growth inhibition) via RET transcription suppression makes it a unique and valuable probe for studying RET-dependent oncogenesis and for evaluating therapeutic strategies in RET-mutant cancers, where other Topoisomerase II inhibitors lack this specific activity [2].

Research on Drug-Induced Hepatotoxicity and In Vitro-In Vivo Correlation

Due to the well-documented and dose-dependent hepatotoxicity observed in both clinical trials and in vitro hepatocyte models (e.g., IC₁₀ of 0.03 µM for triglyceride secretion inhibition), Datelliptium serves as a validated positive control compound for developing and calibrating in vitro assays designed to predict human hepatotoxic risk for new chemical entities [3][4].

Solid Tumor Selectivity and Efficacy in Murine Colon Cancer Models

With its demonstrated ability to achieve a 4.2 log cell kill and complete tumor regression (T/C=0%) in the murine Colon #38 adenocarcinoma model, alongside significant activity in Colon #51/A, Datelliptium is a highly effective agent for use in preclinical studies of colorectal cancer, particularly when solid tumor selectivity is a desired experimental parameter [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Datelliptium chloride hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.